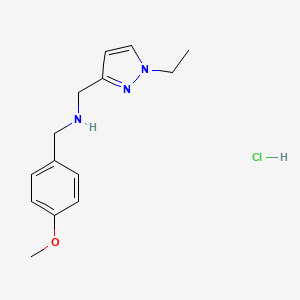
1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position of the pyrazole ring and a methoxybenzyl group attached to the nitrogen atom of the methanamine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-pyrazolone.
Substitution Reaction: The 1-ethyl-3-pyrazolone can then undergo a substitution reaction with a suitable benzyl halide, such as 4-methoxybenzyl chloride, in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of automated reactors, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the methanamine moiety.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1h-pyrazol-3-yl)-n-benzylmethanamine: Lacks the methoxy group on the benzyl ring.
1-(1-Methyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine: Contains a methyl group instead of an ethyl group on the pyrazole ring.
1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-chlorobenzyl)methanamine: Contains a chlorine atom instead of a methoxy group on the benzyl ring.
Uniqueness
1-(1-Ethyl-1h-pyrazol-3-yl)-n-(4-methoxybenzyl)methanamine is unique due to the presence of both the ethyl group on the pyrazole ring and the methoxy group on the benzyl ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17-9-8-13(16-17)11-15-10-12-4-6-14(18-2)7-5-12;/h4-9,15H,3,10-11H2,1-2H3;1H |
InChI Key |
IGBURSNIVPDNRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B12227963.png)
![4-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227964.png)
![4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12227969.png)
![2-Cyclopropyl-4-methyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12227975.png)
![5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227979.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227983.png)
![3,4-dimethyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B12227987.png)
![N-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide](/img/structure/B12227994.png)

![3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12228011.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride](/img/structure/B12228013.png)
![4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12228018.png)
![4-Methoxy-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12228019.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B12228021.png)
